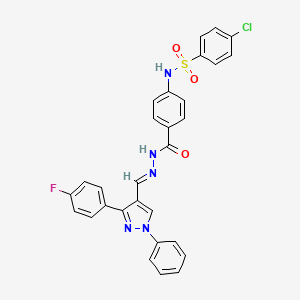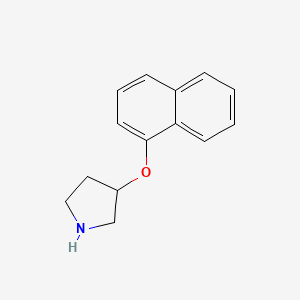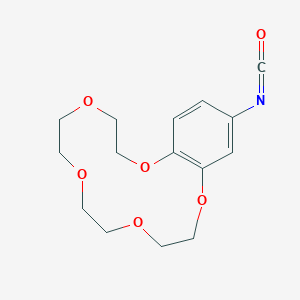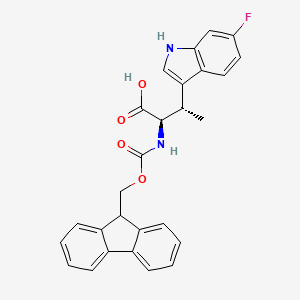
Quecksilbersalicylat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quecksilbersalicylat, also known as mercury salicylate, is a chemical compound that combines mercury with salicylic acid. It has been historically used in various applications, particularly in medicine and analytical chemistry. The compound is known for its antiseptic and antifungal properties.
準備方法
Synthetic Routes and Reaction Conditions
Quecksilbersalicylat can be synthesized through the reaction of salicylic acid with a mercury salt, such as mercury(II) chloride. The reaction typically involves dissolving salicylic acid in an appropriate solvent, such as ethanol, and then adding the mercury salt solution. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate additional purification steps, such as chromatography, to achieve the desired product quality.
化学反応の分析
Types of Reactions
Quecksilbersalicylat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert this compound to elemental mercury and salicylic acid.
Substitution: The salicylate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Mercury oxides and various organic by-products.
Reduction: Elemental mercury and salicylic acid.
Substitution: Derivatives of salicylic acid with different functional groups.
科学的研究の応用
Quecksilbersalicylat has been utilized in various scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the determination of mercury content in samples.
Biology: Employed in biological studies to investigate the effects of mercury compounds on biological systems.
Medicine: Historically used as an antiseptic and antifungal agent in topical formulations.
Industry: Applied in the production of certain pharmaceuticals and as a preservative in some industrial processes.
作用機序
The mechanism of action of Quecksilbersalicylat involves the interaction of mercury ions with biological molecules. Mercury ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is responsible for the compound’s antiseptic and antifungal properties.
類似化合物との比較
Similar Compounds
Mercury(II) chloride: Another mercury compound with antiseptic properties.
Salicylic acid: The parent compound of Quecksilbersalicylat, widely used in medicine for its anti-inflammatory and keratolytic effects.
Aspirin (acetylsalicylic acid): A derivative of salicylic acid with analgesic and anti-inflammatory properties.
Uniqueness
This compound is unique due to its combination of mercury and salicylic acid, providing both antiseptic and antifungal effects. Unlike other mercury compounds, it also benefits from the therapeutic properties of salicylic acid.
特性
分子式 |
C14H10HgO6 |
|---|---|
分子量 |
474.82 g/mol |
IUPAC名 |
bis[(2-hydroxybenzoyl)oxy]mercury |
InChI |
InChI=1S/2C7H6O3.Hg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChIキー |
ODRGDGFELJTJKA-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O[Hg]OC(=O)C2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12051696.png)
![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)

![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)


